molecular formula C24H32N2O3 B11341889 N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11341889
M. Wt: 396.5 g/mol
InChI Key: FTKWVVNLWNNBHS-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylphenyl)-2-(piperidin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
  • N-[2-(4-methylphenyl)-2-(pyrrolidin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Uniqueness

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C24H32N2O3/c1-18(2)20-8-10-22(11-9-20)29-17-24(27)25-16-23(26-12-14-28-15-13-26)21-6-4-19(3)5-7-21/h4-11,18,23H,12-17H2,1-3H3,(H,25,27)

InChI Key

FTKWVVNLWNNBHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)C(C)C)N3CCOCC3

Origin of Product

United States

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